molecular formula C24H23N5OS B2817291 N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1210347-74-2

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2817291
CAS No.: 1210347-74-2
M. Wt: 429.54
InChI Key: ZAJXLWMJZWJYNM-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse, given the reactivity of the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C23H26N4O2S . It has a molecular weight of 422.55, 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds . Its partition coefficient (logP) is 5.195, and it has a polar surface area of 65.275 .

Scientific Research Applications

Alternative Products in Chemical Reactions

A study by Krauze et al. explored the one-pot reaction of benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, leading to the creation of N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and other compounds. This research indicates the potential for synthesizing diverse organic compounds, possibly including N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide, through complex chemical reactions (Krauze et al., 2007).

Synthesis and Characterization for Biological Activity

Another study by Senthilkumar et al. described the synthesis and spectral characterization of a new organic compound with structural similarities, highlighting its antibacterial, antifungal, and anticancer evaluations. This approach demonstrates the potential for utilizing synthetic organic chemistry in the development of new compounds with significant biological activities (Senthilkumar et al., 2021).

Pharmaceutical Applications

Research on the synthesis and structural elucidation of dihydropyrimido benzimidazole derivatives, as conducted by Joshi et al., showcases the potential for creating compounds with significant pharmacological actions. Such methodologies could be applied to the synthesis and study of this compound for similar purposes (Joshi et al., 2022).

Antimicrobial and Anticancer Activities

Research into the synthesis and biological screening of thiazole derivatives, like those by Mhaske et al., provides insight into the potential antimicrobial and anticancer properties of similarly structured compounds. This suggests avenues for the application of this compound in developing treatments for microbial infections and cancer (Mhaske et al., 2011).

Future Directions

Thiazole derivatives, including the compound , have shown promise in various therapeutic areas . Future research could focus on optimizing the synthesis process, exploring its mechanism of action, and conducting preclinical and clinical trials to evaluate its safety and efficacy.

Properties

IUPAC Name

N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS/c1-16-10-12-29(13-11-16)23-9-8-20(27-28-23)17-2-5-19(6-3-17)26-24(30)18-4-7-21-22(14-18)31-15-25-21/h2-9,14-16H,10-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJXLWMJZWJYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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